1-Acetyl-1H-pyrrol-2(5H)-one

説明

BenchChem offers high-quality 1-Acetyl-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

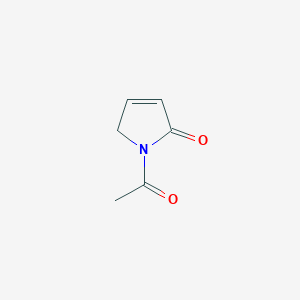

Structure

3D Structure

特性

CAS番号 |

65758-34-1 |

|---|---|

分子式 |

C6H7NO2 |

分子量 |

125.13 g/mol |

IUPAC名 |

1-acetyl-2H-pyrrol-5-one |

InChI |

InChI=1S/C6H7NO2/c1-5(8)7-4-2-3-6(7)9/h2-3H,4H2,1H3 |

InChIキー |

PQUPKKFWYHMOLP-UHFFFAOYSA-N |

SMILES |

CC(=O)N1CC=CC1=O |

正規SMILES |

CC(=O)N1CC=CC1=O |

製品の起源 |

United States |

1-Acetyl-1H-pyrrol-2(5H)-one (CAS 65758-34-1): A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications in Advanced Organic Frameworks

Executive Summary & Chemical Identity

As modern drug development increasingly relies on complex, stereodefined nitrogen-containing heterocycles, the demand for highly reactive and versatile building blocks has surged. 1-Acetyl-1H-pyrrol-2(5H)-one (CAS: 65758-34-1), also known as N-acetyl-3-pyrrolin-2-one, stands out as a premier intermediate in the synthesis of pyrrolidines, pyrrolizidines, and indolizidine alkaloids[1].

Unlike its unacetylated precursor, this compound is an N-acetylated α,β-unsaturated γ-lactam. The strategic placement of the acetyl group on the nitrogen atom fundamentally alters the electronic landscape of the molecule, transforming a relatively unreactive lactam into a highly potent electrophile and dienophile. This guide dissects the causality behind its reactivity, provides field-proven synthetic protocols, and outlines its critical applications in pharmaceutical development.

Structural & Electronic Properties: The Causality of Reactivity

To harness the full potential of 1-Acetyl-1H-pyrrol-2(5H)-one, one must understand the electronic causality driven by the N-acetyl group.

In a standard γ-lactam, the nitrogen lone pair delocalizes into the endocyclic carbonyl group (amide resonance), rendering the adjacent α,β-unsaturated double bond relatively electron-rich and poor at participating in nucleophilic additions or cycloadditions. However, the introduction of the highly electron-withdrawing N-acetyl group creates a competing resonance pathway (cross-conjugation). The nitrogen lone pair is pulled toward the exocyclic acetyl carbonyl.

As evidenced by X-ray crystallographic studies on related derivatives like 5-acetoxy-1-acetyl-3-pyrrolin-2-one[2], this electronic redistribution enforces a near-planar "imide-like" geometry. The deprivation of electron density from the endocyclic lactam system drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C=C double bond. This LUMO lowering is the fundamental reason why 1-Acetyl-1H-pyrrol-2(5H)-one is an exceptional Michael acceptor and a highly reactive dienophile in Diels-Alder cycloadditions[3].

Quantitative Data Presentation

The following table summarizes the critical physicochemical parameters of commercial-grade 1-Acetyl-1H-pyrrol-2(5H)-one used in standard laboratory and GMP environments[1].

| Parameter | Value / Specification | Analytical Rationale |

| CAS Number | 65758-34-1 | Unique chemical identifier. |

| Molecular Formula | C6H7NO2 | Core pyrrolinone + N-acetyl group. |

| Molecular Weight | 125.13 g/mol | Confirmed via LC-MS[1]. |

| Standard Purity | ≥95.0% | Required for catalytic asymmetric reactions; verified by HPLC/NMR[1]. |

| Appearance | Liquid to low-melting solid | Temperature-dependent; store under inert gas. |

| Key IR Stretches | ~1740 cm⁻¹ (Imide C=O) | Diagnostic for successful N-acetylation (absence of N-H stretch). |

Synthetic Pathways & Experimental Protocols

The most robust method for generating 1-Acetyl-1H-pyrrol-2(5H)-one is the direct N-acetylation of 3-pyrrolin-2-one. The protocol below is designed as a self-validating system to ensure maximum yield and purity.

Caption: Synthesis workflow of 1-Acetyl-1H-pyrrol-2(5H)-one via N-acetylation.

Protocol 1: Optimized N-Acetylation of 3-Pyrrolin-2-one

Reagents: 3-pyrrolin-2-one (1.0 eq), Acetic anhydride (1.5 eq), Triethylamine (TEA, 2.0 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), Anhydrous Dichloromethane (DCM).

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

-

Dissolution: Dissolve 3-pyrrolin-2-one (10 mmol) in 30 mL of anhydrous DCM.

-

Activation: Cool the solution to 0 °C using an ice-water bath. Add TEA (20 mmol) followed by the nucleophilic catalyst DMAP (1 mmol). Causality: DMAP reacts with acetic anhydride to form a highly electrophilic N-acetylpyridinium intermediate, which accelerates the transfer of the acetyl group to the weakly nucleophilic lactam nitrogen.

-

Addition: Add acetic anhydride (15 mmol) dropwise over 15 minutes to control the exothermic reaction and prevent polymerization of the double bond.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Self-Validating Checkpoint: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (UV active, stains heavily with KMnO4) should be completely consumed.

-

Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL) to destroy excess acetic anhydride. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography to yield the pure product.

Reactivity Profiling & Advanced Applications

Enantiomerically pure and N-protected 3-pyrrolin-2-ones are versatile building blocks for a wide range of stereoselective transformations[3]. The two primary pathways exploited in drug development are Diels-Alder cycloadditions and Michael additions.

Caption: Divergent reactivity pathways of 1-Acetyl-1H-pyrrol-2(5H)-one.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Cycloaddition

This protocol details the reaction between 1-Acetyl-1H-pyrrol-2(5H)-one and cyclopentadiene to form a fused azabicyclo[2.2.1]heptane core—a structural motif common in neuroactive alkaloids[3].

Reagents: 1-Acetyl-1H-pyrrol-2(5H)-one (1.0 eq), Freshly cracked Cyclopentadiene (3.0 eq), Diethylaluminum chloride (Et2AlCl, 1.0 M in hexanes, 0.2 eq), Anhydrous Toluene.

-

Setup: In an Argon-purged Schlenk flask, dissolve 1-Acetyl-1H-pyrrol-2(5H)-one (5 mmol) in 20 mL of anhydrous toluene.

-

Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Catalyst Addition: Slowly add Et2AlCl (1 mmol) dropwise. Causality: The Lewis acid coordinates to the exocyclic acetyl oxygen, further withdrawing electron density and drastically lowering the LUMO of the dienophile. This enables the reaction to proceed at cryogenic temperatures, which is critical for achieving high endo-diastereoselectivity.

-

Diene Addition: Add freshly cracked cyclopentadiene (15 mmol) dropwise.

-

Incubation: Stir the reaction at -78 °C for 12 hours.

-

Self-Validating Checkpoint: Quench a 0.1 mL aliquot with water, extract with EtOAc, and analyze via GC-MS or TLC to confirm the disappearance of the dienophile and the formation of the bicyclic adduct.

-

Workup: Quench the bulk reaction with 10 mL of water at -78 °C, then allow it to warm to room temperature. Filter through a pad of Celite to remove aluminum salts. Extract the filtrate with EtOAc, dry over MgSO4, and concentrate to isolate the fused bicyclic lactam.

References

-

Title: (IUCr) 5-Acetoxy-1-acetyl-3-pyrrolin-2-one Source: Acta Crystallographica Section E (IUCr) URL: [Link]

-

Title: Synthesis of oxygen and nitrogen heterocycles via stabilized carbocations and ring closing metathesis Source: UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam URL: [Link]

Sources

Comprehensive Physicochemical and Reactivity Profile of 1-Acetyl-1H-pyrrol-2(5H)-one: A Technical Guide for Advanced Drug Development

Executive Summary

In the landscape of modern medicinal chemistry and synthetic drug development, the pyrrolin-2-one scaffold serves as a privileged pharmacophore. Specifically, 1-Acetyl-1H-pyrrol-2(5H)-one (also known as 1-acetyl-1,5-dihydro-2H-pyrrol-2-one) represents a highly versatile, electronically modulated building block. By incorporating an N-acetyl group onto the α,β-unsaturated γ-lactam core, researchers can precisely tune the molecule's electrophilicity, making it an exceptional Michael acceptor and dienophile. This whitepaper provides an in-depth analysis of its physicochemical properties, intrinsic electronic reactivity, and field-proven experimental protocols to empower scientists in the synthesis of complex alkaloids and peptidomimetics.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 1-Acetyl-1H-pyrrol-2(5H)-one is critical for predicting its behavior in various solvent systems and reaction conditions. The N-acetylation significantly alters the polarity and hydrogen-bonding capacity compared to its unprotected precursor.

| Property | Value |

| Chemical Name | 1-Acetyl-1H-pyrrol-2(5H)-one |

| Common Synonyms | 1-Acetyl-1,5-dihydro-2H-pyrrol-2-one; 1-Acetyl-3-pyrrolin-2-one |

| CAS Registry Number | 65758-34-1[1] |

| Molecular Formula | C6H7NO2[1] |

| Molecular Weight | 125.13 g/mol |

| Structural Class | N-Acetylated α,β-Unsaturated γ-Lactam |

| Hydrogen Bond Donors | 0 (N-H is protected) |

| Hydrogen Bond Acceptors | 2 (Carbonyl oxygens) |

| Reactivity Profile | Electrophilic alkene, Michael acceptor, Dienophile |

Electronic Structure & Chemical Reactivity

The synthetic utility of 1-Acetyl-1H-pyrrol-2(5H)-one is dictated by the cross-conjugated system involving the lactam carbonyl, the C3-C4 alkene, and the N-acetyl group. The causality behind its diverse reactivity profile can be broken down into three mechanistic pillars:

-

LUMO Lowering via Amide Resonance Disruption: In an unprotected 3-pyrrolin-2-one, the nitrogen lone pair donates electron density into the lactam carbonyl, which partially reduces the electrophilicity of the conjugated C=C bond. However, the strongly electron-withdrawing N-acetyl group pulls electron density away from the nitrogen. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated system, making the C4 position highly susceptible to conjugate (Michael) addition by soft nucleophiles such as thiols and amines.

-

Dienophilic and Dipolarophilic Character: Because the C3-C4 double bond is highly electron-deficient, the molecule acts as an exceptional dienophile in Diels-Alder reactions and a dipolarophile in [3+2] cycloadditions. This enables the rapid construction of complex, fused heterocyclic systems[2].

-

Orthogonal Deprotection: The N-acetyl group is hydrolytically labile under specific conditions. Once the desired functionalization at the C3 or C4 position is achieved, the acetyl group can be selectively cleaved using mild basic or acidic hydrolysis, revealing the free N-H lactam for further hydrogen-bonding interactions in drug target binding.

Divergent synthetic pathways of 1-Acetyl-1H-pyrrol-2(5H)-one.

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating workflows. Every reagent choice is grounded in mechanistic causality, and validation steps are built directly into the procedure.

Protocol A: Synthesis of 1-Acetyl-1H-pyrrol-2(5H)-one via N-Acetylation

This protocol describes the conversion of 1,5-dihydro-2H-pyrrol-2-one into its N-acetylated derivative.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 10 mmol of 1,5-dihydro-2H-pyrrol-2-one in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the acetylating agent.

-

Catalyst and Base Addition: Add 12 mmol of Triethylamine (Et₃N) and 0.5 mmol of 4-Dimethylaminopyridine (DMAP). Causality: Et₃N acts as an acid scavenger to neutralize the acetic acid byproduct, preventing acid-catalyzed degradation. DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate that accelerates the acetylation of the poorly nucleophilic lactam nitrogen.

-

Controlled Acetylation: Cool the reaction mixture to 0 °C using an ice bath. Add 11 mmol of Acetic Anhydride (Ac₂O) dropwise over 15 minutes. Causality: The reaction is highly exothermic. Strict temperature control at 0 °C prevents unwanted thermal ring-opening polymerization of the strained α,β-unsaturated lactam core.

-

Self-Validation (Reaction Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The reaction is complete when the starting material spot is entirely consumed (typically 2-3 hours).

-

Quenching and Extraction: Quench the reaction with 20 mL of saturated aqueous NaHCO₃ to destroy unreacted Ac₂O. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification and Final Validation: Concentrate the solvent under reduced pressure and purify via silica gel column chromatography. Validate the structural integrity using ¹H-NMR (look for the characteristic acetyl methyl singlet around δ 2.5 ppm) and LC-MS to rule out C-acetylation isomers.

Standardized experimental workflow for synthesizing 1-Acetyl-1H-pyrrol-2(5H)-one.

Applications in Drug Development

The functionalization of 3-pyrrolin-2-ones is a cornerstone in the synthesis of complex pharmaceutical agents, as these scaffolds are ubiquitous in biologically active natural products[2]. The N-acetyl variant specifically allows drug developers to bypass the poor reactivity of unprotected lactams.

Recent breakthroughs have further expanded the utility of these compounds. For instance, advanced photocatalytic methodologies now allow for the regioselective alkoxycarbonylation and cyclization of related aza-dienes to generate highly functionalized ester-containing pyrrolin-2-ones under mild, visible-light-driven conditions[3]. By utilizing 1-Acetyl-1H-pyrrol-2(5H)-one as a starting material or intermediate, researchers can rapidly generate libraries of substituted pyrrolidines—a structural motif found in numerous FDA-approved neurological and antiviral drugs.

References

-

Synthesis of 3-pyrrolin-2-ones Source: Organic Chemistry Portal URL:[Link]

-

Photocatalytic Regioselective Alkoxycarbonylation/Cyclization of 3-Aza-1,5-dienes: Access to Ester-Containing Pyrrolin-2-ones Source: Organic Letters (ACS Publications) URL:[Link]

-

65758-34-1 | A2B Chem (Compound Registry) Source: Chemikart URL:[Link]

Sources

Review of 1-Acetyl-1H-pyrrol-2(5H)-one literature

An In-depth Technical Guide to 1-Acetyl-1H-pyrrol-2(5H)-one: Synthesis, Reactivity, and Therapeutic Potential

Abstract

The γ-lactam scaffold, specifically the pyrrolone or pyrrolidinone core, is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive review of a specific derivative, 1-Acetyl-1H-pyrrol-2(5H)-one (CAS No: 65758-34-1).[4] We delve into its chemical properties, plausible synthetic routes, and predicted reactivity based on established chemical principles. Furthermore, we explore its potential applications in drug discovery, drawing insights from the well-documented biological activities of related pyrrolone compounds, which include anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Introduction: The Significance of the Pyrrolone Scaffold

Pyrrolones and their saturated counterparts, pyrrolidinones, are five-membered heterocyclic compounds that have garnered significant attention from the scientific community.[1][5] Their prevalence in biologically active molecules underscores their importance as pharmacophores—the essential molecular features responsible for a drug's pharmacological activity.[2] The structural rigidity and stereochemical complexity of the pyrrolidine ring allow it to efficiently explore pharmacophore space, making it a valuable scaffold for designing novel therapeutic agents.[3]

1-Acetyl-1H-pyrrol-2(5H)-one is an N-acylated γ-lactam. The introduction of the N-acetyl group modifies the electronic properties and reactivity of the core pyrrolone ring system.[8] Understanding the interplay between the α,β-unsaturated lactam and the N-acyl moiety is crucial for predicting its chemical behavior and its potential as a building block for more complex, biologically active molecules. This guide aims to synthesize the available literature on related structures to provide a detailed, predictive analysis of this specific compound.

Chemical Properties and Structural Elucidation

The fundamental properties of 1-Acetyl-1H-pyrrol-2(5H)-one are summarized below. These data are essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference(s) |

| CAS Number | 65758-34-1 | [4][9] |

| Molecular Formula | C₆H₇NO₂ | [4] |

| Molecular Weight | 125.13 g/mol | [9] |

| IUPAC Name | 1-acetyl-1,5-dihydro-2H-pyrrol-2-one | - |

| Class | N-Acylated γ-Lactam | [10] |

Predicted Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features, crucial for its identification and characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a sharp singlet around 2.2-2.5 ppm corresponding to the three protons of the acetyl methyl group. The protons on the pyrrolone ring would appear as multiplets in the olefinic (around 6.0-7.5 ppm) and aliphatic (around 2.5-3.0 ppm) regions.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display distinct signals for the two carbonyl carbons (amide and ketone) in the range of 170-190 ppm.[11] Signals for the acetyl methyl carbon would appear upfield (around 20-25 ppm), with the remaining carbons of the pyrrolone ring appearing in the olefinic and aliphatic regions.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl (C=O) stretching bands. The amide carbonyl will likely appear around 1680-1720 cm⁻¹, while the acetyl ketone carbonyl may appear at a slightly higher frequency. The C=C double bond stretch would be observed around 1600-1650 cm⁻¹.[11]

-

Mass Spectrometry (MS): The molecular ion peak (M+) in the mass spectrum would be observed at an m/z corresponding to its molecular weight (125.13). Common fragmentation patterns would involve the loss of the acetyl group (CH₃CO, 43 Da) or ketene (CH₂CO, 42 Da).

Synthesis and Manufacturing

The synthesis of γ-lactams is a well-established field in organic chemistry, with numerous methods available.[10][12] For 1-Acetyl-1H-pyrrol-2(5H)-one, a logical and efficient approach involves the N-acylation of the parent lactam, 1H-pyrrol-2(5H)-one.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward disconnection at the N-acyl bond, identifying the parent lactam and an acetylating agent as key precursors. This strategy is efficient as it builds upon a readily accessible core structure.

Caption: Retrosynthetic analysis of 1-Acetyl-1H-pyrrol-2(5H)-one.

Proposed Synthetic Protocol: N-Acylation of 1H-pyrrol-2(5H)-one

This protocol outlines a two-step process: first, the synthesis of the parent lactam from a commercially available precursor, followed by its N-acylation.

Step 1: Synthesis of 1H-pyrrol-2(5H)-one This step can be achieved via the Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[13] A common precursor is 2,5-dimethoxytetrahydrofuran.

-

Reactants: 2,5-dimethoxytetrahydrofuran and aqueous ammonia.

-

Procedure: Dissolve 2,5-dimethoxytetrahydrofuran in an aqueous acidic solution (e.g., dilute HCl) to hydrolyze it to succinaldehyde in situ.

-

Neutralize the solution and add an excess of aqueous ammonia.

-

Heat the mixture under reflux for 2-4 hours. The reaction involves the formation of an enamine followed by cyclization and dehydration to form the pyrrolone ring.

-

Work-up: After cooling, extract the product into an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 1H-pyrrol-2(5H)-one.

-

Purification: Purify the crude product by vacuum distillation or column chromatography.

Step 2: N-Acylation to Yield 1-Acetyl-1H-pyrrol-2(5H)-one The N-H of the lactam can be acylated using a strong base followed by an acylating agent.[14]

-

Reactants: 1H-pyrrol-2(5H)-one, a strong base (e.g., n-Butyllithium or Sodium Hydride), and an acylating agent (e.g., Acetyl Chloride or Acetic Anhydride).

-

Procedure: Dissolve the purified 1H-pyrrol-2(5H)-one in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Nitrogen or Argon) and cool to -78 °C.

-

Slowly add one equivalent of the strong base (e.g., n-BuLi) to deprotonate the lactam nitrogen, forming the corresponding anion.

-

After stirring for 30 minutes, slowly add one equivalent of the acetylating agent (e.g., acetyl chloride).

-

Allow the reaction to slowly warm to room temperature and stir for several hours until TLC indicates the consumption of the starting material.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the final product by flash column chromatography on silica gel.[8]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of 1-Acetyl-1H-pyrrol-2(5H)-one.

Chemical Reactivity and Mechanistic Insights

The reactivity of 1-Acetyl-1H-pyrrol-2(5H)-one is governed by the electrophilic nature of the α,β-unsaturated carbonyl system and the N-acylpyrrole moiety.[8]

Michael Addition

The enone functionality serves as an excellent Michael acceptor, making it susceptible to 1,4-conjugate addition by a variety of nucleophiles. This reactivity is of paramount importance in drug development, as it allows the molecule to potentially form covalent bonds with nucleophilic residues, such as cysteine thiols, in target proteins.[8]

| Nucleophile | Expected Product | Reaction Conditions |

| Thiols (e.g., Cysteine) | 1-acetyl-4-(thio-substituted)-pyrrolidin-2-one | Physiological pH |

| Amines | 1-acetyl-4-(amino-substituted)-pyrrolidin-2-one | Often base-catalyzed |

| Enolates | 1-acetyl-4-(1,3-dicarbonyl adduct)-pyrrolidin-2-one | Base-mediated |

Diels-Alder Reaction

The electron-deficient double bond of the enone system can act as a dienophile in [4+2] cycloaddition reactions with electron-rich dienes. This provides a powerful route for constructing complex, polycyclic molecular architectures.[8]

Stability Profile

The stability of the compound is a critical factor for its synthesis, storage, and application.

| Condition | Stability | Potential Degradation Pathway |

| Thermal | Moderately stable | Polymerization or decomposition at high temperatures. |

| Acidic (Strong) | Unstable | Potential hydrolysis of the N-acetyl group or the lactam ring. |

| Basic (Strong) | Unstable | Hydrolysis of the lactam amide bond. |

| Light | Generally stable | Extended exposure to UV light may cause polymerization. |

Potential Applications in Drug Discovery

The pyrrolone scaffold is present in compounds with a broad spectrum of biological activities.[1][6] While 1-Acetyl-1H-pyrrol-2(5H)-one itself has not been extensively studied, its structural features suggest significant potential as a lead compound or a scaffold for creating diverse chemical libraries.

Anticancer and Cytotoxic Activity

Many pyrrolone and pyrrole-2,5-dione (maleimide) derivatives exhibit potent antiproliferative and cytotoxic effects against various cancer cell lines.[6][7][15] Their mechanism often involves inducing apoptosis, cell cycle arrest, or inhibiting key signaling kinases like EGFR and VEGFR.[7][15] The electrophilic nature of 1-Acetyl-1H-pyrrol-2(5H)-one makes it a candidate for a covalent inhibitor, a class of drugs known for high potency and prolonged duration of action.

Anti-inflammatory and Antimicrobial Activity

Derivatives of the pyrrolone core have been identified as potent anti-inflammatory agents, often acting by inhibiting pro-inflammatory cytokines.[6] Additionally, the scaffold is found in compounds with broad-spectrum antimicrobial activity.[1][16] Substituted 1H-pyrrol-2(5H)-ones have been shown to inhibit biofilm formation in bacteria like P. aeruginosa, a mechanism crucial for overcoming antibiotic resistance.[16]

Hypothesized Mechanism of Action: Covalent Enzyme Inhibition

A plausible mechanism of action for 1-Acetyl-1H-pyrrol-2(5H)-one is the covalent modification of target enzymes. The Michael acceptor can react with a nucleophilic residue (e.g., cysteine) in the active site of a protein, leading to irreversible inhibition.

Caption: Hypothesized mechanism of covalent inhibition via Michael addition.

Conclusion and Future Outlook

1-Acetyl-1H-pyrrol-2(5H)-one is a structurally intriguing molecule that stands at the intersection of well-established reactivity and high therapeutic potential. Based on the extensive literature surrounding the broader class of pyrrolones, this compound represents a valuable starting point for medicinal chemistry campaigns. Its straightforward synthesis and reactive α,β-unsaturated system make it an ideal scaffold for the development of chemical libraries aimed at discovering novel therapeutics.

Future research should focus on the efficient, scalable synthesis of 1-Acetyl-1H-pyrrol-2(5H)-one and its subsequent biological evaluation. Screening against a panel of cancer cell lines, bacterial strains, and inflammatory pathway assays would be a logical first step. Furthermore, its reactivity as a Michael acceptor should be quantitatively assessed to understand its potential as a covalent inhibitor. The insights gained from such studies could pave the way for a new generation of drugs built upon this versatile heterocyclic core.

References

-

ResearchGate. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. [Link]

-

Bentham Science. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone. [Link]

-

SciSpace. (n.d.). Synthesis of a library of "lead-like" γ-lactams by a one pot, four-component reaction. [Link]

-

ResearchGate. (2018). (PDF) Pyridazinones and pyrrolones as promising Scaffolds in Medicinal Chemistry. [Link]

-

EPA. (2025). 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid Properties. [Link]

-

MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

ACS Publications. (2014). Synthesis of γ-Lactams and γ-Lactones via Intramolecular Pd-Catalyzed Allylic Alkylations. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. [Link]

-

Wikipedia. (n.d.). Lactam. [Link]

-

Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

-

Thieme. (n.d.). ENANTIOSELECTIVE SYNTHESIS OF UNSATURATED γ-LACTAMS. [Link]

-

LookChem. (n.d.). Cas 1072-83-9,2-Acetyl pyrrole. [Link]

-

SpectraBase. (n.d.). Pyrrol-2(5H)-one, 4-acetyl-1-(2-furfuryl)-3-hydroxy-5-(4-methylphenyl)-. [Link]

-

ResearchGate. (n.d.). Synthesis of the 1H-pyrrol-2(5H)-one derivative. [Link]

-

JOCPR. (n.d.). Synthesis of some new 1-N- (β-D-glucopyranosyl)-2-((1-phenyl-5-aryl)-pyrazol-3-yl) pyrroles and their biological activities. [Link]

-

Bentham Science Publishers. (n.d.). Synthesis of Substituted 1H-Pyrrol-2(5H)-ones and 2(5H)-Furanones as Inhibitors of P. aeruginosa Biofilm. [Link]

-

ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. [Link]

-

MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Ene. [Link]

-

Beilstein Journals. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]

-

PubMed. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. [Link]

-

PubChem. (n.d.). 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid. [Link]

-

Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]

-

CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. [Link]

-

MDPI. (2025). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. [Link]

-

MDPI. (2022). Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen. [Link]

-

PubMed. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. [Link]

-

MDPI. (2021). Pyrrolotriazinone as an Underexplored Scaffold in Drug Discovery. [Link]

-

PMC. (n.d.). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. [Link]

-

Organic Chemistry Portal. (2021). One-Pot Synthesis of 2-Acetyl-1H-pyrroles from N-Propargylic β-Enaminones via Intermediacy of 1,4-Oxazepines. [Link]

-

ACS Publications. (2023). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Acetyl-1H-pyrrol-2(5H)-one | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 65758-34-1|1-Acetyl-1H-pyrrol-2(5H)-one|BLD Pharm [bldpharm.com]

- 10. Lactam - Wikipedia [en.wikipedia.org]

- 11. acgpubs.org [acgpubs.org]

- 12. γ-Lactam synthesis [organic-chemistry.org]

- 13. Pyrrole synthesis [organic-chemistry.org]

- 14. scispace.com [scispace.com]

- 15. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. eurekaselect.com [eurekaselect.com]

Discovery and history of N-acetylated pyrrolinones

An In-Depth Technical Guide to the Discovery and Chemistry of N-Acetylated Pyrrolinones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolinone motif, a five-membered heterocyclic lactam, represents a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1] The strategic modification of the nitrogen atom within this ring system has been a cornerstone of drug discovery, allowing for the fine-tuning of pharmacological profiles. This guide provides a comprehensive exploration of the discovery, synthesis, and biological significance of a specific subclass: N-acetylated pyrrolinones. We trace the history from the initial synthesis of the parent pyrrolidinone core to the development of sophisticated N-acylation strategies. This document details the causality behind synthetic choices, provides validated experimental protocols, and summarizes the pharmacological landscape, offering field-proven insights for professionals in drug development and chemical research.

Historical Perspective: From Butyrolactam to a Versatile Pharmacophore

The journey of N-acetylated pyrrolinones begins with the foundational chemistry of the underlying scaffold, 2-pyrrolidinone (also known as butyrolactam). 2-Pyrrolidinone, the simplest γ-lactam, is produced industrially by the reaction of gamma-butyrolactone (GBL) with ammonia.[2][3] This simple, stable heterocycle became a critical starting material and a structural unit of interest for medicinal chemists.[4]

The true potential of this scaffold was unlocked through the exploration of substitutions on the ring, particularly at the nitrogen atom (N-1 position). Early work focused on simple alkylations, leading to widely used derivatives like N-methylpyrrolidone. However, the introduction of an acyl group, specifically the acetyl moiety, represented a significant step forward. N-acetylation is a ubiquitous biochemical reaction in nature, crucial for processes ranging from protein regulation to the detoxification of xenobiotics.[5][6] This biological precedent provided a strong rationale for medicinal chemists to explore the synthesis and activity of N-acetylated pyrrolinones and their saturated analogs, N-acetyl-pyrrolidinones.

N-acetyl-2-pyrrolidinone (CAS 932-17-2) is now recognized as a versatile reagent in organic synthesis and an important intermediate in the production of pharmaceuticals.[7] Its derivatives have shown promise as therapeutic agents; for instance, certain N-acetylated pyrrolidinones have been investigated for their potential as antiamnesic (nootropic) agents, demonstrating the impact of the N-acetyl group on biological activity.[8]

The Chemistry of Synthesis: Strategies for N-Acetylation

The synthesis of N-acetylated pyrrolinones relies on two core principles: the formation of the pyrrolinone ring and the subsequent or concurrent N-acetylation. The choice of strategy is dictated by the availability of starting materials, desired substitution patterns, and scalability.

Foundational Ring Synthesis: The Clauson-Kaas Reaction

A cornerstone in pyrrole and, by extension, pyrrolinone chemistry is the Clauson-Kaas reaction. This method utilizes a 1,4-dicarbonyl surrogate, such as 2,5-dimethoxytetrahydrofuran, which reacts with a primary amine to form the pyrrole ring.[9] This principle has been extended to the synthesis of N-acylpyrroles by using primary amides as the nitrogen source. This approach is particularly valuable as it constructs the N-acylated heterocycle in a single, efficient step.

The causality for this one-pot approach is compelling: it circumvents the need to first synthesize the parent pyrrole or pyrrolinone and then perform a separate N-acetylation step, which would require activation of the often-unreactive lactam nitrogen. Using acetamide directly as the starting material streamlines the process, improving atom economy and reducing operational complexity.

General Workflow for N-Acylpyrrole Synthesis

The diagram below illustrates a generalized workflow for the synthesis of N-acylpyrroles from primary amides, a reaction that can be adapted for N-acetyl derivatives.

Caption: General workflow for one-pot N-acylpyrrole synthesis.

Detailed Experimental Protocol: Synthesis of N-Acetylpyrrole

This protocol is adapted from established methodologies for the synthesis of N-acylpyrroles from primary amides and serves as a validated template for producing N-acetylated derivatives.[10]

Objective: To synthesize N-acetylpyrrole from acetamide and 2,5-dimethoxytetrahydrofuran.

Materials:

-

Acetamide

-

2,5-Dimethoxytetrahydrofuran (DMT)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetamide (1.0 eq). Add an excess of 2,5-dimethoxytetrahydrofuran (which acts as both reactant and solvent).

-

Activation: Place the flask in an ice bath and begin stirring. Slowly add thionyl chloride (1.0 eq) dropwise via a dropping funnel over 15 minutes. Causality Note: SOCl₂ activates the amide carbonyl, making it more electrophilic and facilitating the subsequent cyclization with DMT. Slow addition is crucial to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). If required, the reaction can be gently heated to reflux to drive it to completion. Reaction times typically range from 30 minutes to 2 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with dichloromethane. Carefully pour the organic mixture into a separatory funnel containing saturated sodium bicarbonate solution to quench the remaining SOCl₂ and neutralize acid.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure N-acetylpyrrole.

Biological Activity and Therapeutic Potential

The pyrrolinone scaffold is a wellspring of biological activity. Derivatives have demonstrated a remarkable range of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[11] The N-acetyl group can significantly influence these properties by altering the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

Spectrum of Activity

-

Antimicrobial Agents: Numerous N-substituted pyrrolidinone and pyrrolinone derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria.[2][12] The mechanism often involves the disruption of essential cellular processes in the pathogen.

-

Antiviral Activity: N-methylated bispyrrolinones have been identified as potent, orally bioavailable inhibitors of the HIV-1 protease, highlighting the potential of N-substituted pyrrolinones in antiviral drug design.[11][13]

-

Anticancer Properties: Substituted pyrrolinones have emerged as a promising class of antitumor agents. Their primary mechanism often involves the inhibition of protein kinases that are critical for cancer cell growth and proliferation.

-

Antimalarial Activity: A high-throughput screen against Plasmodium falciparum identified a pyrrolone derivative as a potent antimalarial agent, sparking further investigation into this class of compounds for treating infectious diseases.[14]

-

Enzyme Inhibition: Novel pyrrolidinone derivatives have been synthesized as potent inhibitors of the autotaxin (ATX) enzyme, which is implicated in inflammation, fibrosis, and cancer.[15]

Mechanism of Action: Kinase Inhibition

A prevalent mechanism for the anticancer effects of pyrrolinone derivatives is the inhibition of protein kinases. Many of these compounds are designed as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases that are overactive in cancer cells.

Sources

- 1. An investigation into the electrophilic cyclisation of N-acyl-pyrrolidinium ions: a facile synthesis of pyrrolo-tetrahydroisoquinolones and pyrrolo-benzazepinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 4. Introduction of 2-Pyrrolidinone_Chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The chemistry and biological activities of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 932-17-2: 1-Acetyl-2-pyrrolidone | CymitQuimica [cymitquimica.com]

- 8. 1-[2-(4-nitrophenoxy)acetyl]pyrrolidin-2-one: an antiamnesic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organic-chemistry.org [organic-chemistry.org]

- 11. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 12. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular modeling, synthesis, and structures of N-methylated 3,5-linked pyrrolin-4-ones toward the creation of a privileged nonpeptide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Investigating the Mechanism of Action of 1-Acetyl-1H-pyrrol-2(5H)-one

Introduction: The Pyrrolone Scaffold - A Privileged Motif in Drug Discovery

The 1H-pyrrol-2(5H)-one, a five-membered heterocyclic lactam, represents a core structural motif in a multitude of natural products and synthetic molecules of significant pharmacological interest.[1][2] This versatile scaffold allows for extensive chemical modifications, enabling the fine-tuning of biological activity across a wide spectrum of therapeutic areas.[2] Derivatives of the broader pyrrolone and pyrrolidinone class have demonstrated a diverse range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2]

The demonstrated therapeutic potential of this chemical class underscores the importance of elucidating the precise mechanism of action (MoA) for novel derivatives to facilitate their development as targeted therapeutic agents. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to investigate the MoA of a novel pyrrolone derivative, using the exemplary compound 1-Acetyl-1H-pyrrol-2(5H)-one . This document is designed to be a practical and scientifically rigorous resource, guiding the user from initial computational predictions to in-depth cellular and in vivo validation.

Part 1: Foundational Assessment & Hypothesis Generation - Charting the Course

The initial phase of a mechanism of action investigation for a novel compound like 1-Acetyl-1H-pyrrol-2(5H)-one involves a combination of computational and broad-based experimental approaches. This dual strategy allows for the generation of initial hypotheses regarding the compound's biological effects and potential molecular targets, which will guide subsequent, more focused studies.

In Silico Profiling: A Predictive First Look

Before embarking on extensive laboratory work, computational methods can provide valuable initial insights into the potential bioactivity of 1-Acetyl-1H-pyrrol-2(5H)-one. These approaches leverage the compound's structure to predict its interactions with known biological targets.

Workflow for In Silico Analysis:

Caption: In Silico analysis workflow for initial hypothesis generation.

Detailed Protocols:

-

Cheminformatic Similarity Search:

-

Obtain the 2D or 3D structure of 1-Acetyl-1H-pyrrol-2(5H)-one.

-

Utilize public databases such as PubChem or ChemBank to perform structure-based similarity searches.[3]

-

Analyze the top hits for compounds with known biological activities or annotated mechanisms of action. This can provide initial clues about the potential targets of your compound.

-

-

Molecular Docking:

-

Based on the known activities of other pyrrolone derivatives, create a panel of potential protein targets. This could include various kinases (e.g., VEGFR, PDGFR), cyclooxygenases (COX-1, COX-2), and lipoxygenases (LOX).[2][4]

-

Obtain the crystal structures of these proteins from the Protein Data Bank (PDB).

-

Perform molecular docking simulations to predict the binding affinity and mode of interaction of 1-Acetyl-1H-pyrrol-2(5H)-one with these targets.

-

Broad-Based Phenotypic Screening: Unveiling the Biological Response

Phenotypic screening provides the first experimental evidence of the compound's biological effects in a cellular context. A broad screening panel can help to identify the most promising therapeutic areas for further investigation.

Experimental Design for Phenotypic Screening:

| Assay Type | Cell Lines/Organisms | Endpoint Measurement | Potential Implication |

| Cytotoxicity | Panel of cancer cell lines (e.g., NCI-60) | Cell viability (e.g., MTT, CellTiter-Glo) | Anticancer activity |

| Antimicrobial | Panel of bacteria and fungi (e.g., E. coli, S. aureus, C. albicans) | Minimum Inhibitory Concentration (MIC) | Antibacterial/antifungal activity |

| Anti-inflammatory | LPS-stimulated macrophages (e.g., RAW 264.7) | Nitric oxide production, cytokine levels (e.g., TNF-α, IL-6) | Anti-inflammatory activity |

| Antiviral | Virus-infected host cells (e.g., Vero cells with a model virus) | Plaque reduction assay | Antiviral activity |

Protocol: Cytotoxicity Assay (MTT)

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 1-Acetyl-1H-pyrrol-2(5H)-one for 48-72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm to determine cell viability.

-

Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Part 2: Target Deconvolution - Identifying the Molecular Interactors

Once a consistent and potent phenotypic effect has been observed, the next critical step is to identify the direct molecular target(s) of 1-Acetyl-1H-pyrrol-2(5H)-one. A multi-pronged approach, combining direct and indirect methods, is most likely to yield robust and verifiable results.

Direct Approaches: Fishing for Binding Partners

Direct methods aim to physically isolate the protein(s) that bind to the compound of interest.

Workflow for Target Identification:

Caption: Workflow for direct target identification of 1-Acetyl-1H-pyrrol-2(5H)-one.

Detailed Protocols:

-

Affinity Chromatography:

-

Synthesize a derivative of 1-Acetyl-1H-pyrrol-2(5H)-one with a linker suitable for immobilization onto a solid support (e.g., agarose beads).

-

Prepare a cell lysate from the cell line that showed the most significant phenotypic response.

-

Incubate the cell lysate with the immobilized compound to allow for binding.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound proteins using a competitor compound or by changing the buffer conditions.

-

Identify the eluted proteins by mass spectrometry.

-

Indirect Approaches: Uncovering the Cellular Response

Indirect methods infer the target(s) by analyzing the cellular response to the compound.

-

Transcriptomic and Proteomic Profiling:

-

Treat the responsive cell line with 1-Acetyl-1H-pyrrol-2(5H)-one at its IC50 concentration for various time points.

-

Isolate RNA and protein from the treated and untreated cells.

-

Perform RNA sequencing (RNA-seq) or microarray analysis to identify differentially expressed genes.

-

Perform quantitative proteomics (e.g., SILAC, iTRAQ) to identify changes in protein expression and post-translational modifications.

-

Use bioinformatics tools to perform pathway enrichment analysis on the differentially expressed genes/proteins to identify the signaling pathways affected by the compound.[5]

-

-

Genetic Approaches (shRNA/CRISPR Screens):

-

Perform a genome-wide shRNA or CRISPR/Cas9 screen in the presence of a sub-lethal dose of 1-Acetyl-1H-pyrrol-2(5H)-one.

-

Identify genes whose knockdown or knockout confers resistance or sensitivity to the compound.

-

The identified genes may represent the direct target or key components of the target pathway.

-

Part 3: Mechanistic Elucidation and Validation - Connecting the Dots

With one or more validated targets in hand, the final phase of the investigation is to elucidate the precise molecular mechanism by which the interaction of 1-Acetyl-1H-pyrrol-2(5H)-one with its target(s) leads to the observed cellular phenotype.

In Vitro Validation of Target Engagement

-

Direct Binding Assays:

-

Surface Plasmon Resonance (SPR): Immobilize the purified target protein on a sensor chip and flow 1-Acetyl-1H-pyrrol-2(5H)-one over the surface to measure binding kinetics (kon, koff) and affinity (KD).

-

Isothermal Titration Calorimetry (ITC): Directly measure the heat change upon binding of the compound to the target protein in solution to determine the binding affinity and thermodynamics.

-

-

Functional Assays:

-

If the target is an enzyme, perform an in vitro enzyme activity assay in the presence of varying concentrations of 1-Acetyl-1H-pyrrol-2(5H)-one to determine its inhibitory or activating effects and calculate the IC50 or EC50.

-

Cellular and In Vivo Validation

-

Target Engagement in Cells:

-

Cellular Thermal Shift Assay (CETSA): Assess the binding of the compound to its target in intact cells by measuring the change in the protein's thermal stability upon ligand binding.

-

Western Blotting: If the target is part of a signaling pathway, treat cells with the compound and measure changes in the phosphorylation status or expression levels of downstream effector proteins.

-

-

Animal Models:

-

If a relevant disease model exists (e.g., a tumor xenograft model for an anticancer compound), evaluate the efficacy of 1-Acetyl-1H-pyrrol-2(5H)-one in vivo.

-

Collect tissue samples from treated animals to confirm target engagement and modulation of downstream pathways.

-

Hypothetical Signaling Pathway for an Anticancer Pyrrolone Derivative:

Caption: A hypothetical signaling pathway inhibited by 1-Acetyl-1H-pyrrol-2(5H)-one.

Conclusion: A Multi-faceted Approach to a Complex Question

The investigation into the mechanism of action of a novel compound such as 1-Acetyl-1H-pyrrol-2(5H)-one is a complex but critical undertaking in the drug discovery process. A successful investigation relies not on a single experiment, but on the integration of computational, biochemical, genetic, and cellular approaches to build a cohesive and well-supported model of the compound's activity. The framework presented in this guide provides a logical and comprehensive workflow to navigate this process, from initial hypothesis generation to in-depth mechanistic validation. By employing these strategies, researchers can unlock the full therapeutic potential of novel pyrrolone derivatives and pave the way for the development of new and effective medicines.

References

-

An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. Available at: [Link][1]

-

Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (2020). MDPI. Available at: [Link]

-

Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. (2021). PMC. Available at: [Link][5]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). Mesopotamian Journal of Sciences. Available at: [Link]

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). ResearchGate. Available at: [Link]

-

Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). PMC. Available at: [Link][3]

-

Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity. (2011). PubMed. Available at: [Link][4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: One-Pot Synthesis of 2-Acetyl-1H-pyrroles from N-Propargylic β-Enaminones

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Heterocyclic Chemistry, Lead Compound Scaffold Generation, Medicinal Chemistry

Executive Summary

Pyrroles are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological properties including antiviral, anti-inflammatory, and antitumor activities. Traditional methods for synthesizing highly functionalized pyrroles often suffer from harsh reaction conditions, low atom economy, or multi-step purifications.

This application note details a highly efficient, one-pot, two-step protocol for the synthesis of 2-acetyl-1H-pyrroles from N-propargylic β-enaminones [1]. By leveraging a Lewis acid-mediated cascade reaction, this methodology provides rapid access to functionalized pyrroles with excellent substrate scope and functional group tolerance—critical features for late-stage drug development.

Mechanistic Rationale: The Causality of Reaction Design

To successfully execute this protocol, it is vital to understand the causality behind the reagent and solvent choices. This reaction is not a simple concerted cyclization; it is a thermodynamically driven cascade that relies on precise environmental control.

-

Initial Activation & Cyclization (Step 1): The reaction begins with the addition of Zinc chloride (ZnCl 2 ) in a non-nucleophilic solvent (chloroform, CHCl 3 ). ZnCl 2 acts as a specific Lewis acid, coordinating to the alkyne moiety of the N-propargylic β-enaminone. This increases the alkyne's electrophilicity, triggering an intramolecular nucleophilic attack by the enaminone oxygen. This 7-exo-dig cyclization yields a 2-methylene-2,3-dihydro-1,4-oxazepine intermediate [1].

-

Solvent-Mediated Ring Opening & Recyclization (Step 2): The intermediate oxazepine is stable in CHCl 3 . To drive the reaction to the pyrrole, the solvent must be switched to a nucleophilic alcohol, specifically methanol (MeOH). Under continued reflux with ZnCl 2 , MeOH facilitates an alcohol-mediated ring-opening of the oxazepine.

-

Thermodynamic Sink: Following the ring opening, the molecule undergoes a spontaneous recyclization. The driving force for this final step is the formation of the highly stable, aromatic 2-acetyl-1H-pyrrole ring system [1].

Expert Insight: The choice of methanol is non-negotiable for optimal yields. Larger alcohols (ethanol, propanol) introduce steric hindrance during the nucleophilic attack on the oxazepine intermediate, significantly reducing the efficiency of the ring-opening step.

Reaction Workflow

Workflow for the one-pot synthesis of 2-acetyl-1H-pyrroles via a 1,4-oxazepine intermediate.

Quantitative Data & Optimization

The transition from the 1,4-oxazepine intermediate to the final 2-acetyl-1H-pyrrole is highly sensitive to the steric profile of the alcoholic solvent. Table 1 summarizes the optimization data[1], demonstrating why methanol is the superior choice for this protocol.

Table 1: Effect of Solvent on the Yield of 2-Acetyl-1H-pyrrole

| Solvent | Catalyst (Equivalents) | Temperature (°C) | Isolated Yield (%) | Mechanistic Impact |

| Methanol (MeOH) | ZnCl 2 (1.0 equiv) | 65 (Reflux) | 88% | Optimal nucleophilic attack; minimal steric clash. |

| Ethanol (EtOH) | ZnCl 2 (1.0 equiv) | 78 (Reflux) | 74% | Moderate steric hindrance during ring-opening. |

| Propanol (PrOH) | ZnCl 2 (1.0 equiv) | 97 (Reflux) | 68% | High steric hindrance; slower reaction rate. |

| Butanol (BuOH) | ZnCl 2 (1.0 equiv) | 117 (Reflux) | 63% | Severe steric hindrance; thermal degradation risks. |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By monitoring the distinct shifts in Thin-Layer Chromatography (TLC) retention factors ( Rf ), the operator can confirm the success of each mechanistic phase before proceeding.

Materials & Reagents

-

N-propargylic β-enaminone (1.0 mmol)

-

Zinc chloride (ZnCl 2 , anhydrous, 1.0 mmol)

-

Chloroform (CHCl 3 , anhydrous)

-

Methanol (MeOH, anhydrous)

-

Saturated aqueous NaHCO 3

-

Ethyl acetate (EtOAc) and Brine

Phase 1: Intermediate Formation (1,4-Oxazepine Synthesis)

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the N-propargylic β-enaminone (1.0 mmol) in anhydrous CHCl 3 (10 mL).

-

Catalyst Addition: Add anhydrous ZnCl 2 (1.0 mmol, 1.0 equiv) to the solution in one portion.

-

Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 61 °C) under an inert argon or nitrogen atmosphere.

-

Self-Validation (TLC): Monitor the reaction via TLC (typically using a Hexane/EtOAc eluent system). The starting enaminone will disappear, replaced by a new spot corresponding to the 1,4-oxazepine intermediate. Do not proceed until the starting material is completely consumed.

Phase 2: Solvent Switch & Pyrrole Formation

-

Solvent Evaporation: Once Phase 1 is complete, cool the flask to room temperature and carefully remove the CHCl 3 under reduced pressure using a rotary evaporator.

-

Solvent Switch: Re-dissolve the crude 1,4-oxazepine/ZnCl 2 mixture in anhydrous MeOH (10 mL). Note: No additional ZnCl 2 is required if 1.0 equiv was used in Phase 1.

-

Recyclization: Heat the methanolic solution to reflux (65 °C).

-

Self-Validation (TLC): Monitor the reaction via TLC. The intermediate oxazepine spot will gradually be replaced by the highly stable 2-acetyl-1H-pyrrole product.

Phase 3: Workup & Purification

-

Quenching: Cool the reaction mixture to room temperature and quench by adding 15 mL of saturated aqueous NaHCO 3 .

-

Extraction: Extract the aqueous layer with EtOAc (3 × 15 mL).

-

Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure 2-acetyl-1H-pyrrole.

Substrate Scope & Drug Discovery Applications

This methodology exhibits robust functional group tolerance, making it highly applicable for library generation in drug discovery [1].

-

Halogenated Derivatives: Substrates containing chloro-, bromo-, and fluoro- substituents on the aryl rings are well tolerated. This is particularly valuable, as fluorinated pyrroles are frequently utilized in medicinal chemistry to improve metabolic stability and lipophilicity.

-

Steric Tolerance: The reaction accommodates various substitution patterns on the enaminone backbone, allowing for the synthesis of highly decorated, multi-substituted pyrroles that are difficult to access via classical Knorr or Paal-Knorr syntheses.

References

-

Kanova, N., Dundar, B. A., Kelgokmen, Y., & Zora, M. (2021). One-Pot Synthesis of 2-Acetyl-1H-pyrroles from N-Propargylic β-Enaminones via Intermediacy of 1,4-Oxazepines. The Journal of Organic Chemistry, 86(9), 6289-6304.[Link]

Application Note: Experimental Procedures for the N-Acetylation of 1H-Pyrrol-2(5H)-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Unsaturated γ-lactams, specifically 1H-pyrrol-2(5H)-one (also known as 3-pyrrolin-2-one), are highly versatile scaffolds embedded in numerous natural products and pharmacologically active compounds[1]. The N-acetylation of this moiety to form 1-acetyl-1H-pyrrol-2(5H)-one is a fundamental transformation, often utilized to modulate the reactivity of the ring for downstream cycloadditions, conjugate additions, or to serve as a transient protecting group during biotransformation studies[2].

The Chemical Challenge: Unlike standard aliphatic amines, the nitrogen atom in a γ-lactam is significantly less nucleophilic. This attenuation is caused by the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl π -system—a stabilizing effect that is further compounded by the α,β -unsaturation present in the pyrrolinone ring[3]. Standard acetylation conditions (e.g., acetic anhydride alone) often result in poor yields or require harsh, prolonged heating that can degrade the substrate.

The Mechanistic Solutions: To overcome this inherent lack of nucleophilicity, chemists must employ one of two distinct kinetic/thermodynamic strategies:

-

Electrophile Activation (DMAP Catalysis): Utilizing 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks acetic anhydride ( Ac2O ) to form a transient N-acylpyridinium salt. This intermediate is orders of magnitude more electrophilic than Ac2O , enabling the weakly nucleophilic lactam to successfully attack the acyl carbon[4][5].

-

Nucleophile Activation (Strong Base): Utilizing Sodium Hydride (NaH) to quantitatively deprotonate the lactam. This breaks the amide resonance, generating a highly nucleophilic lactamate anion that rapidly attacks acetyl chloride (AcCl).

Mechanistic Workflow

Mechanistic divergence in the N-acetylation of 1H-pyrrol-2(5H)-one via DMAP or NaH activation.

Experimental Methodologies

Protocol A: DMAP-Catalyzed N-Acetylation (Mild & Functional Group Tolerant)

This self-validating protocol is preferred when the substrate contains base-sensitive functional groups or when cryogenic conditions are unavailable.

Reagents:

-

1H-pyrrol-2(5H)-one: 1.0 equiv (Substrate)

-

Acetic Anhydride ( Ac2O ): 2.0 equiv (Acylating agent)

-

Triethylamine (TEA): 2.0 equiv (Acid scavenger)

-

DMAP: 0.1 equiv (Nucleophilic catalyst)

-

Dichloromethane (DCM): Anhydrous, 0.2 M relative to substrate

Step-by-Step Procedure:

-

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous argon atmosphere.

-

Dissolution: Dissolve 1H-pyrrol-2(5H)-one (1.0 equiv) in anhydrous DCM to achieve a 0.2 M solution.

-

Reagent Addition: Add TEA (2.0 equiv) and DMAP (0.1 equiv) to the stirring solution. Cool the reaction mixture to 0 °C using an ice-water bath.

-

Activation: Dropwise, add Ac2O (2.0 equiv) via syringe over 5 minutes. Causality note: Dropwise addition prevents localized exothermic spikes that can lead to polymerization of the α,β -unsaturated system.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Validate reaction progress via TLC (eluent: 50% EtOAc/Hexanes, UV visualization at 254 nm). The product will elute higher (less polar) than the starting lactam.

-

Quenching & Workup: Dilute the reaction with additional DCM. Wash the organic layer sequentially with saturated aqueous NaHCO3 (to hydrolyze unreacted Ac2O and neutralize acetic acid), water, and brine.

-

Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if trace DMAP or O-acetylated byproducts remain.

Protocol B: Sodium Hydride-Mediated N-Acetylation (Rapid & Robust)

This protocol is preferred for sterically hindered analogs or when rapid, quantitative conversion is required.

Reagents:

-

1H-pyrrol-2(5H)-one: 1.0 equiv

-

Sodium Hydride (NaH, 60% dispersion in mineral oil): 1.2 equiv

-

Acetyl Chloride (AcCl): 1.2 equiv

-

Tetrahydrofuran (THF): Anhydrous, 0.15 M relative to substrate

Step-by-Step Procedure:

-

System Preparation: Flame-dry a 2-neck round-bottom flask. Equip one neck with an argon inlet and the other with a rubber septum.

-

Deprotonation: Suspend NaH (1.2 equiv) in anhydrous THF at 0 °C. Dissolve the lactam (1.0 equiv) in a minimal amount of THF and add it dropwise to the NaH suspension.

-

Validation of Anion Formation: Observe the reaction carefully. Causality note: The evolution of H2 gas (bubbling) is the physical validation that the highly nucleophilic lactamate anion is forming. Stir at 0 °C for 30 minutes until gas evolution ceases.

-

Acylation: Add Acetyl Chloride (1.2 equiv) dropwise. A white precipitate (NaCl) will immediately begin to form, validating the nucleophilic attack.

-

Propagation: Stir at 0 °C for 1 hour, then warm to room temperature for 1 additional hour.

-

Quenching & Workup: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH4Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Isolation: Wash the combined organic layers with brine, dry over MgSO4 , filter, and concentrate in vacuo.

Quantitative Data & Method Comparison

The following table summarizes the comparative metrics of both protocols to aid in experimental design:

| Parameter | Protocol A (DMAP / Ac2O ) | Protocol B (NaH / AcCl) |

| Typical Yield | 75% – 85% | 85% – 95% |

| Reaction Time | 4 – 6 hours | 2 – 2.5 hours |

| Temperature | 0 °C → Room Temp | 0 °C → Room Temp |

| Primary Byproduct | Acetic Acid (scavenged by TEA) | H2 gas, NaCl (precipitate) |

| Functional Group Tolerance | High (tolerates esters, silyl ethers) | Low (base-sensitive groups will degrade) |

| Scalability | Excellent (Process-chemistry friendly) | Moderate (Exothermic H2 evolution limits scale) |

Field-Proven Insights & Troubleshooting

-

Regioselectivity (N- vs. O-Acetylation): Lactamate anions are ambient nucleophiles. Kinetically, attack at the harder oxygen atom (O-acetylation) is faster. However, N-acetylation yields the thermodynamically more stable imide-like structure. Protocol A is highly effective at yielding the N-acetyl product because the DMAP-catalyzed process is reversible, allowing any kinetic O-acetyl byproduct to equilibrate to the thermodynamic N-acetyl target[4].

-

Product Solubility: 1-acetyl-1H-pyrrol-2(5H)-one is relatively polar and possesses slight water solubility. During the aqueous workup in both protocols, avoid excessive volumes of water or prolonged exposure to highly basic aqueous layers (like 1M NaOH), which can lead to premature deacetylation or ring-opening of the lactam.

-

Handling of the Product: The α,β -unsaturated system in the N-acetylated product is highly electrophilic. Store the isolated product neat at -20 °C under an inert atmosphere to prevent spontaneous dimerization or Michael addition from ambient nucleophiles[1].

References

1.[1] Synthesis of new 3-pyrrolin-2-one derivatives | Request PDF - ResearchGate Source: researchgate.net URL:

2.[4] Structural Analyses of N-Acetylated 4-(Dimethylamino)pyridine (DMAP) Salts Source: researchgate.net URL:

3.[5] Catalysis by 4-dialkylaminopyridines - Semantic Scholar Source: semanticscholar.org URL:

4.[2] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC Source: nih.gov URL:

5.[3] (IUCr) 5-Acetoxy-1-acetyl-3-pyrrolin-2-one Source: iucr.org URL:

Sources

1H NMR and 13C NMR analysis of pyrrole derivatives

Advanced Application Note: 1 H and 13 C NMR Spectroscopic Analysis of Pyrrole Derivatives

Introduction & Mechanistic Principles

Pyrrole is a five-membered, π -excessive heterocyclic aromatic compound that serves as a critical pharmacophore in drug discovery. It is the structural backbone of blockbuster drugs like atorvastatin and sunitinib, as well as novel COX-1/COX-2 inhibitors[1]. Accurate structural elucidation of pyrrole derivatives relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.

The unique electronic structure of pyrrole dictates its NMR behavior. The nitrogen atom contributes its lone pair to the aromatic π -system, creating a delocalized electron cloud. While this increases overall electron density on the ring carbons, the strong diamagnetic anisotropy and the inductive electron-withdrawing effect of the nitrogen atom cause the α -protons (C2/C5) to resonate at a lower field (higher ppm) compared to the β -protons (C3/C4)[2]. Furthermore, the N-H proton is highly susceptible to chemical exchange and quadrupolar relaxation from the 14 N nucleus (spin I=1 ), which broadens its signal and makes its chemical shift highly solvent-dependent[3][4].

Quantitative Spectral Data

To facilitate rapid structural identification, the characteristic chemical shifts and coupling constants for the unsubstituted pyrrole ring are summarized below.

Table 1: Characteristic 1 H and 13 C NMR Chemical Shifts of Pyrrole

| Position | 1 H Chemical Shift ( δ , ppm) | 13 C Chemical Shift ( δ , ppm) | Multiplicity ( 1 H) | Notes |

| N-H (1) | 8.00 – 10.00 | N/A | Broad Singlet | Highly solvent-dependent; exchanges with D 2 O. |

| C2 / C5 ( α ) | 6.60 – 6.80 | ~118.0 | Multiplet | Deshielded by adjacent nitrogen. |

| C3 / C4 ( β ) | 6.00 – 6.20 | ~108.0 | Multiplet | Shielded relative to α -protons. |

Note: Substituents significantly alter these values. For instance, an electron-withdrawing group (EWG) at C2 (e.g., a formyl group in pyrrole-2-carboxaldehyde) will deshield the C3 and C5 protons, shifting them downfield[5].

Table 2: Characteristic Proton-Proton Coupling Constants ( J ) in Pyrrole

Coupling constants are essential for determining the substitution pattern of pyrrole derivatives. The values below are derived from high-resolution spin-decoupled studies[3][4].

| Coupling Type | Protons Involved | Typical J Value (Hz) |

| 3J (Vicinal) | J2,3 ( α to β ) | 2.69 |

| 3J (Vicinal) | J3,4 ( β to β ) | 3.34 |

| 4J (Allylic/Meta) | J2,4 ( α to β ) | 1.44 |

| 4J (Cross-Ring) | J2,5 ( α to α ) | 1.87 |

| 3J (N-H to Ring) | J1,2 (N-H to α ) | 2.60 |

| 4J (N-H to Ring) | J1,3 (N-H to β ) | 2.45 |

Self-Validating Experimental Protocol

A robust NMR protocol must not only generate data but also contain internal checks to validate the findings. The following methodology ensures unambiguous assignment of pyrrole derivatives[1][5].

Step 1: Causality-Driven Sample Preparation

-

Mass Requirements: Accurately weigh 5–10 mg of the pyrrole derivative for 1 H NMR, or 20–50 mg for 13 C NMR.

-

Solvent Selection Logic: Dissolve the sample in 0.6–0.7 mL of deuterated solvent.

-

Why DMSO-d 6 ? If the compound contains an unsubstituted N-H group, 1[1] is the solvent of choice. DMSO acts as a strong hydrogen-bond acceptor, which drastically slows down the intermolecular proton exchange rate. This sharpens the N-H signal and allows for the observation of fine J1,2 and J1,3 couplings.

-

Why CDCl 3 ? For N-alkylated or N-arylated pyrroles where N-H exchange is not a concern, CDCl 3 is preferred due to its lower viscosity, which yields sharper lines for the carbon skeleton.

-

-

Filtration: Filter the solution through a glass wool plug into a clean 5 mm NMR tube to remove paramagnetic impurities or undissolved particulates that could distort magnetic field homogeneity.

Step 2: Acquisition Parameters

-

1 H NMR: Set the spectral width to ~16 ppm to ensure the downfield N-H proton (often >9 ppm) is not truncated. Use a 90° pulse width, an acquisition time of 3–4 seconds, and a relaxation delay ( d1 ) of 1–2 seconds. Acquire 16–64 scans[5].

-

13 C NMR: Set the spectral width to ~220 ppm. Employ a proton-decoupled pulse sequence (e.g., WALTZ-16) to simplify the spectrum into singlets. Use a 30°–45° pulse width to allow for faster pulsing. Crucial Causality: Set the relaxation delay ( d1 ) to at least 2 seconds. Pyrrole ring quaternary carbons (e.g., substituted C2/C5 positions) lack attached protons to provide dipole-dipole relaxation, resulting in long T1 relaxation times. A short d1 will cause these quaternary signals to vanish into the baseline[6]. Acquire 512–1024 scans.

Step 3: Self-Validation via D 2 O Exchange and 2D NMR

To create a self-validating data set, perform the following internal checks:

-

D 2 O Shake (N-H Verification): If a broad signal is observed between 8–10 ppm, add 10 μ L of D 2 O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the 1 H spectrum. The disappearance of the peak confirms it is the exchangeable N-H proton, distinguishing it from downfield aromatic protons.

-

HSQC/HMBC Correlation: Run a 2D 1 H- 13 C HSQC experiment to map direct C-H connections. This immediately separates protonated pyrrole carbons (~108–118 ppm) from quaternary carbons (which will not appear in the HSQC). Follow up with an HMBC to observe 2-bond and 3-bond correlations, anchoring the substituents to the specific positions on the pyrrole ring.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR protocol for pyrrole derivatives.

Workflow for the self-validating NMR structural elucidation of pyrrole derivatives.

References

-

Title: The nuclear magnetic resonance spectra of pyrrole and [N-D]pyrrole Source: ConnectSci (Aust J Chem) URL: [Link]

-

Title: Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach Source: ACS Omega URL: [Link]

-

Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB URL: [Link]

-

Title: Analysis of the N.M.R. spectrum of pyrrole Source: Molecular Physics (Taylor & Francis) URL: [Link]

-

Title: Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. connectsci.au [connectsci.au]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Application Note: Comprehensive Mass Spectrometry Fragmentation Profiling of 1-Acetyl-1H-pyrrol-2(5H)-one

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism/Pharmacokinetics (DMPK) Scientists.

Introduction & Chemical Context

1-Acetyl-1H-pyrrol-2(5H)-one (also known as 1-acetyl-3-pyrrolin-2-one) is a synthetically and pharmacologically significant N-acetylated heterocyclic compound. Featuring an α,β-unsaturated γ-lactam core, this scaffold is frequently encountered in the development of nootropics, covalent inhibitors, and complex natural product syntheses [1]. Accurate characterization of its mass spectrometric behavior is critical for identifying trace impurities, monitoring reaction kinetics, and elucidating in vivo metabolic pathways.

This application note provides a definitive guide to the fragmentation mechanics of 1-Acetyl-1H-pyrrol-2(5H)-one under both Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).

Mechanistic Causality of Fragmentation (The "Why")